![molecular formula C10H9NO2 B2477433 1(2H)-Isoquinolinone, 4-methoxy- CAS No. 31053-32-4](/img/structure/B2477433.png)
1(2H)-Isoquinolinone, 4-methoxy-
Overview
Description
Scientific Research Applications
Synthesis of Tracers for Medical Imaging : This compound has been used in the synthesis of tracers like 3,4‐dihydro‐5‐[11C]methoxy‐1(2H)‐isoquinolinone, which is a potent poly (ADP-ribose) synthetase inhibitor. This tracer is developed for positron emission tomography to image excessive activation of poly(ADP-ribose) synthetase, a potential marker in certain diseases (Miyake et al., 2000).
Chemical Synthesis Methods : Research has been conducted on developing synthetic routes to access 4‐substituted 1(2H)‐isoquinolinones, highlighting its significance in chemical synthesis. These methods involve electrophilic trapping of di- and monolithium anions derived from related compounds (Sercel et al., 2007).
Anticancer Research : Several studies have explored the anticancer potential of derivatives of this compound. For instance, 2-aryl-8-hydroxy (or methoxy)-isoquinolin-1(2H)-one and its derivatives have been synthesized and evaluated for their antiproliferative activities against human cancer cell lines, suggesting their utility as novel EGFR inhibitors (Kang et al., 2013).
Discovery of Novel Biological Compounds : The compound has been involved in the discovery of new alkaloids. For example, research on Menispermum dauricum led to the isolation of novel isoquinoline and isoindole alkaloids (Zhang et al., 2004).
Development of Fluorescent Labeling Reagents : It has been used in developing new fluorophores for biomedical analysis. A novel fluorophore with strong fluorescence in a wide pH range of aqueous media was developed, potentially useful for fluorescent labeling (Hirano et al., 2004).
Exploration of Isoquinolinone Alkaloids : The compound has also been a subject in the exploration of new isoquinolinone alkaloids. For example, an endophytic fungus from Nerium indicum was studied, leading to the isolation of a new isoquinolinone alkaloid (Ma et al., 2017).
Future Directions
While there is limited information on “1(2H)-Isoquinolinone, 4-methoxy-”, research on related compounds suggests potential future directions. For instance, the study of methoxy substitution on anticancer pyrimido[4,5-c]quinolin-1(2H)-ones suggests potential for future use to control metastatic breast cancers .
properties
IUPAC Name |
4-methoxy-2H-isoquinolin-1-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO2/c1-13-9-6-11-10(12)8-5-3-2-4-7(8)9/h2-6H,1H3,(H,11,12) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ITVVDKFBWYVGPV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CNC(=O)C2=CC=CC=C21 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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